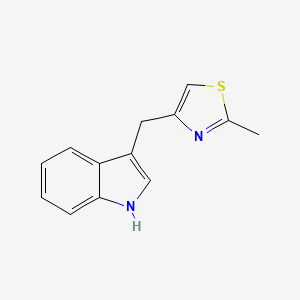
4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole
Cat. No. B8389228
M. Wt: 228.31 g/mol
InChI Key: HGYKXFGBOKPDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07705022B2
Procedure details


N-benzyl-S-(naphthoquinon-2-yl)-dithiocarbamate) (32). To a suspension of benzylamine hydrochloride (300 mg, 1.87 mmoles) in CH2Cl2 (5 mL) at 0° C. was added NEt3 (208.4 mg, 2.05 mmoles) and the reaction mixture was stirred for 15 minutes followed by the addition of CS2 (142.5 mg, 1.87 mmoles). After 30 minutes, 1,4-naphthoquinone (296.1 mg, 1.87 mmoles) was added and the reaction was allowed to slowly warm to rt overnight. The reaction was poured into 1 M H2SO4 and extracted with EtOAc (3×50 mL). The organic layer was washed with brine, dried with Na2SO4, and filtered. Concentration afforded a crude product that was chromatographed (CHCl3/EtOAc/Hexanes, 1:1:2) to afford a brick red solid (125 mg, 20% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
( 32 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Name
Yield
20%
Identifiers


|
REACTION_CXSMILES
|
C(NC(=S)[SH-][C:11]1[C:12](=O)[C:13]2[C:18]([C:19](=O)[CH:20]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)C1C=CC=CC=1.Cl.[CH2:25]([NH2:32])[C:26]1C=CC=CC=1.CC[N:35]([CH2:38]C)CC.C(=S)=[S:41].C1(=O)C2C(=CC=CC=2)C(=O)C=C1.OS(O)(=O)=O>C(Cl)Cl>[NH:35]1[C:13]2[C:18](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:19]([CH2:20][C:11]2[N:32]=[C:25]([CH3:26])[S:41][CH:12]=2)=[CH:38]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)NC([SH-]C=1C(C2=CC=CC=C2C(C1)=O)=O)=S
|
Step Two
[Compound]
|
Name
|
( 32 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=CC=C1)N
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
208.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Five
|
Name
|
|
|
Quantity
|
142.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
Step Six
|
Name
|
|
|
Quantity
|
296.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=CC(C2=CC=CC=C12)=O)=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
After 30 minutes
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
afforded a crude product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was chromatographed (CHCl3/EtOAc/Hexanes, 1:1:2)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC=1N=C(SC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 125 mg | |
| YIELD: PERCENTYIELD | 20% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
